2,5-dichloro-N-(diphenylmethyl)benzenesulfonamide

Description

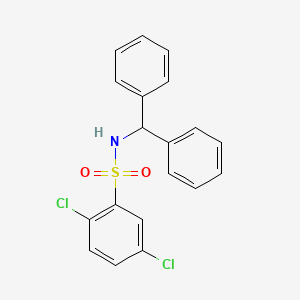

2,5-Dichloro-N-(diphenylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with two chlorine atoms at the 2- and 5-positions and a diphenylmethyl group attached to the sulfonamide nitrogen. Its structural complexity and substituent arrangement influence its physicochemical properties, including solubility, lipophilicity, and binding affinity .

Properties

IUPAC Name |

N-benzhydryl-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO2S/c20-16-11-12-17(21)18(13-16)25(23,24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDNJQNFSZQYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101232352 | |

| Record name | 2,5-Dichloro-N-(diphenylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33860-99-0 | |

| Record name | 2,5-Dichloro-N-(diphenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33860-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-N-(diphenylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(diphenylmethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with diphenylmethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(diphenylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water are typical oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently employed.

Major Products Formed

Substitution: Formation of N-substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry

In organic synthesis, 2,5-dichloro-N-(diphenylmethyl)benzenesulfonamide serves as a versatile reagent. It is utilized as a building block for more complex molecules, aiding in the development of new synthetic pathways. The compound can undergo various chemical reactions:

- Substitution Reactions : The chlorine atoms can be replaced by nucleophiles, leading to diverse substituted sulfonamides.

- Oxidation and Reduction Reactions : The sulfonamide group can be modified to introduce different functional groups.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that benzenesulfonamides exhibit antibacterial effects against various pathogens.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The therapeutic potential of this compound is under investigation:

- Anti-inflammatory Applications : Similar compounds have been explored for their ability to selectively inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. This selectivity could lead to reduced side effects compared to traditional NSAIDs.

- Potential for Treating Inflammatory Diseases : The compound may be useful in treating conditions such as arthritis and inflammatory bowel disease due to its mechanism of action on inflammatory pathways.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Effects

In research focused on anti-inflammatory agents, a series of benzenesulfonamide derivatives were tested for their COX inhibition profiles. The findings revealed that this compound exhibited selective inhibition of COX-2 over COX-1, suggesting its potential utility in treating inflammatory disorders with fewer gastrointestinal side effects .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Conditions |

|---|---|---|

| Nucleophilic Substitution | Chlorine atoms replaced by nucleophiles | Strong bases (NaOH, KOH) |

| Oxidation | Modification of the sulfonamide group | Potassium permanganate or H₂O₂ |

| Reduction | Formation of amines or alcohols | Lithium aluminum hydride or NaBH₄ |

Table 2: Biological Activities and Applications

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(diphenylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Binding Interactions

2.5-Dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

- Key Features : The trifluoromethyl group at the phenyl ring enhances lipophilicity (logP ~3.8) and strengthens hydrophobic interactions with protein targets.

- Biological Activity : Demonstrated potent inhibition of enzymes like carbonic anhydrase due to electron-withdrawing effects of the CF₃ group .

2,5-Dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide

- Key Features : The 4-methoxyphenyl ethyl group introduces moderate polarity, improving aqueous solubility (logP ~2.9).

- Biological Activity : Shows efficacy in inhibiting bacterial growth and tumor cell proliferation via interactions with metabolic enzymes .

- Comparison : The diphenylmethyl group lacks the electron-donating methoxy substituent, which may reduce hydrogen-bonding capacity with biological targets.

Heterocyclic Modifications and Bioactivity

2,5-Dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

- Key Features : Incorporation of a thiazole ring enhances antifungal activity against Candida albicans (MIC₅₀ = 8 µg/mL).

- Mechanism : Disrupts fungal cell wall synthesis through interactions with β-1,3-glucan synthase .

N-(1,3-Benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide

- Key Features : The benzodioxole group increases planarity and enhances binding to aromatic residues in enzyme active sites.

- Biological Activity : Exhibits anti-inflammatory properties by inhibiting COX-2 (IC₅₀ = 0.45 µM) .

- Comparison: The diphenylmethyl group’s non-planar structure may reduce affinity for COX-2 compared to the benzodioxole analogue.

Data Tables

Research Findings and Gaps

- Heterocyclic Derivatives : Enhanced antimicrobial activity but require optimization for pharmacokinetics .

- Diphenylmethyl Target Compound : Preliminary data suggest broad applicability, but specific biological targets and mechanistic studies are lacking.

Biological Activity

2,5-Dichloro-N-(diphenylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with dichloro and diphenylmethyl substitutions. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNOS

| Property | Value |

|---|---|

| Molecular Weight | 325.25 g/mol |

| Melting Point | 140-142 °C |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors. The sulfonamide group is known to interact with the active sites of target proteins, potentially leading to inhibition of enzymatic activity.

Key Mechanisms :

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Case Studies and Experimental Findings

- Antimicrobial Activity :

- Cardiovascular Effects :

- Docking Studies :

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.